N-(4-{1-[(4-FLUOROPHENYL)METHYL]-3'-METHYL-2,4',6'-TRIOXO-1,2,3',3'A,4',5',6',6'A-OCTAHYDRO-2'H-SPIRO[INDOLE-3,1'-PYRROLO[3,4-C]PYRROL]-5'-YL}PHENYL)ACETAMIDE
Overview
Description
N-(4-{1-[(4-FLUOROPHENYL)METHYL]-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-5’-YL}PHENYL)ACETAMIDE is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{1-[(4-FLUOROPHENYL)METHYL]-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-5’-YL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the spiro[indole-pyrrolo] core, followed by the introduction of the fluorophenylmethyl group and the acetylation of the phenyl ring. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-{1-[(4-FLUOROPHENYL)METHYL]-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-5’-YL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic core or the phenyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(4-{1-[(4-FLUOROPHENYL)METHYL]-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-5’-YL}PHENYL)ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its spirocyclic structure may confer unique binding properties, making it a candidate for drug discovery and development.
Medicine
In medicine, N-(4-{1-[(4-FLUOROPHENYL)METHYL]-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-5’-YL}PHENYL)ACETAMIDE is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of N-(4-{1-[(4-FLUOROPHENYL)METHYL]-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-5’-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
AB-FUBINACA: A synthetic cannabinoid with a similar fluorophenylmethyl group.
1h-indole-3-carboxylic acid, 1-[(4-fluorophenyl)methyl]-, 1-naphthalenyl ester: Another compound with a fluorophenylmethyl group and an indole core.
Uniqueness
N-(4-{1-[(4-FLUOROPHENYL)METHYL]-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-5’-YL}PHENYL)ACETAMIDE is unique due to its spirocyclic structure, which distinguishes it from other compounds with similar functional groups. This structure may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-[1'-[(4-fluorophenyl)methyl]-1-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-5-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4O4/c1-16-24-25(27(37)34(26(24)36)21-13-11-20(12-14-21)31-17(2)35)29(32-16)22-5-3-4-6-23(22)33(28(29)38)15-18-7-9-19(30)10-8-18/h3-14,16,24-25,32H,15H2,1-2H3,(H,31,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUHDZFDZNZGFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)C)C4(N1)C5=CC=CC=C5N(C4=O)CC6=CC=C(C=C6)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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